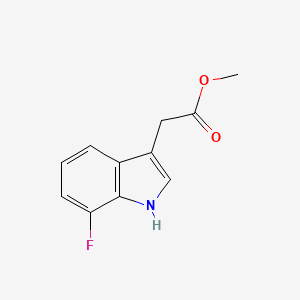

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Activity in Organic Synthesis

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate and its derivatives have been studied for their catalytic activity in the synthesis of various organic compounds. For example, nickel ferrite nanoparticles have been used to catalyze the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which have shown potential in anti-oxidant and anti-microbial activities (Rao et al., 2019).

Involvement in Antifertility Research

Research has been conducted on the synthesis and potential antifertility activity of new fluorine-containing 2-(fluoroaryl)-1H-indole-3-carboxaldehydes. One specific compound in this class, 2-(4'-fluorophenyl)-([5-(methylene-3,4-dioxyphenyl)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carbocaldehyde, demonstrated pronounced antifertility activity in preliminary screenings (Joshi et al., 1986).

Synthesis of COX-2 Inhibitors

This compound derivatives have been synthesized and tested for their cyclooxygenase (COX-1 and COX-2) inhibition properties. These compounds showed moderate to good selective COX-2 inhibition, indicating their potential in reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).

Development of Antagonists for Prostaglandin D2 Receptor

The compound has been utilized in the development of potent and selective prostaglandin D2 receptor antagonists. These antagonists were developed to address pharmacokinetic liabilities such as poor half-lives and high clearance rates in rats, leading to the discovery of improved compounds with superior pharmacokinetic profiles (Sturino et al., 2007).

Microwave-Assisted Synthesis

An efficient and rapid microwave-assisted synthesis technique has been described for 1-acetyl-1H-indol-3-yl acetate and its derivatives, including 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-3-methyl-1H-indol-3-yl acetate, showcasing the versatility and efficiency of this method in organic synthesis (Parshotam et al., 2016).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, show high-affinity binding to many receptors . They are considered “privileged structures” in pharmaceutical chemistry .

Mode of Action

It’s worth noting that fluorinated indole derivatives have been found to inhibit hiv-1 , and some have shown promising anticancer activities .

Biochemical Pathways

Indole-3-acetic acid (IAA) methyltransferase (IAMT) is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . Methyl 7-Fluoroindole-3-acetate could potentially be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the gut microbiota is involved in the bioconversion of indoles from tryptophan .

Result of Action

Some fluorinated indole derivatives have demonstrated notable cytotoxicity, indicating that they induced apoptosis in certain cell lines .

Action Environment

The action environment can significantly influence the efficacy and stability of Methyl 7-Fluoroindole-3-acetate. For instance, the gut microbiota plays a crucial role in the metabolism of indoles .

Análisis Bioquímico

Biochemical Properties

Methyl 7-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, can be methylated by the enzyme indole-3-acetic acid methyltransferase (IAMT), a member of the SABATH family . This suggests that Methyl 7-Fluoroindole-3-acetate may also interact with similar enzymes and proteins.

Cellular Effects

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that Methyl 7-Fluoroindole-3-acetate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of Methyl 7-Fluoroindole-3-acetate is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found that oral supplementation of the gut microbial metabolite indole-3-acetate can alleviate diet-induced steatosis and inflammation in mice .

Metabolic Pathways

Methyl 7-Fluoroindole-3-acetate is likely involved in metabolic pathways related to indole derivatives. For instance, indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .

Transport and Distribution

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Propiedades

IUPAC Name |

methyl 2-(7-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEUIFNTOWAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856870 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268340-21-1 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

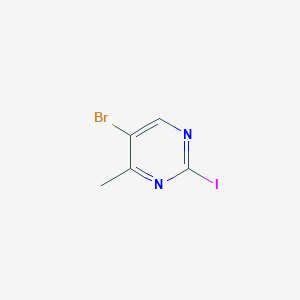

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

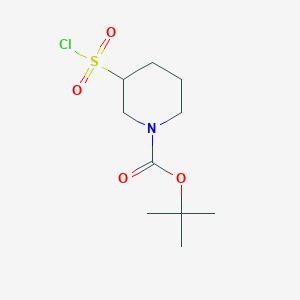

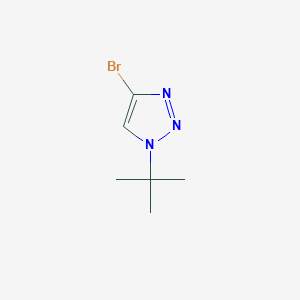

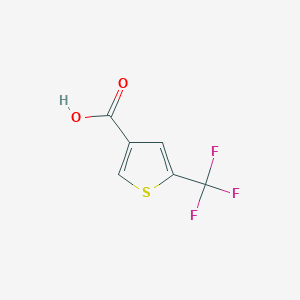

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B3046604.png)

![tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3046611.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)